4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline solubility profile in DMSO and organic solvents
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline solubility profile in DMSO and organic solvents
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of the novel quinoline derivative, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and the known behavior of structurally related quinoline compounds to forecast its solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of its solubility, ensuring a self-validating system for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical protocols to facilitate preclinical assessment and formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, aqueous and non-aqueous solubility stand as paramount hurdles that can dictate the ultimate success or failure of a development program.[2] Poor solubility can lead to erratic absorption, insufficient bioavailability, and challenges in formulation, ultimately hindering a compound's therapeutic potential.[2]
The compound of interest, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, is a complex heterocyclic molecule. Its quinoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly antimalarials and antibacterials.[3][4][5] The substituents on this quinoline backbone—a fluoro-nitrophenoxy group, a hydroxyl group, and a methoxy group—will collectively govern its interactions with various solvents and, consequently, its solubility profile.
This guide will first delve into a theoretical assessment of the compound's likely solubility characteristics. This will be followed by a detailed, actionable experimental section outlining robust protocols for the empirical determination of its solubility, a critical step for any NCE.
Predicted Solubility Profile: A Structure-Based Assessment
While direct experimental data for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is not publicly available, an expert analysis of its structure allows for a reasoned prediction of its solubility.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][7] It is the standard solvent for the storage of compound libraries in high-throughput screening campaigns.[8] Given the presence of multiple polar functional groups, including a hydroxyl group, a nitro group, and ether linkages, it is highly probable that 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline will exhibit good to excellent solubility in DMSO .[9] The molecule's aromatic nature and the presence of heteroatoms will facilitate strong dipole-dipole interactions with the sulfoxide group of DMSO.
However, it is crucial to be aware of potential issues with DMSO stock solutions. The presence of even small amounts of water can significantly decrease the solubility of some compounds, and repeated freeze-thaw cycles can induce precipitation.[10] Therefore, the use of anhydrous DMSO and careful handling procedures are strongly recommended.[11]
Solubility in Organic Solvents
The solubility of quinoline and its derivatives in various organic solvents is generally good, a characteristic attributed to their aromatic and heterocyclic nature.[12][13] The likely solubility of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in a selection of common organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Moderate | The compound's polar functional groups will interact favorably with these solvents. DCM, being slightly less polar, may show slightly lower solubility.[14] |
| Polar Protic | Ethanol, Methanol | Good to Moderate | The hydroxyl group on the quinoline ring can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating dissolution in alcohols.[14] |
| Nonpolar | Toluene, Hexanes | Poor to Insoluble | The significant polarity imparted by the nitro, hydroxyl, and methoxy groups will limit solubility in nonpolar solvents. |
Table 1: Predicted Solubility of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in Common Organic Solvents.
Experimental Determination of Solubility: A Practical Guide
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is an indispensable component of preclinical drug development. The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[15][16]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of a test compound.
Objective: To determine the concentration of a saturated solution of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in a given solvent at a controlled temperature.
Materials:
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4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (solid)
-
Selected solvents (e.g., DMSO, ethanol, acetonitrile, buffered aqueous solutions)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector.
Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline to a pre-determined volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[17]
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[15]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[18]
-
Carefully collect the supernatant, taking care not to disturb the solid pellet.
-
For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent.[18]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the test compound of known concentrations.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated HPLC method.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Data Presentation and Interpretation
The results of the solubility studies should be tabulated for clarity and ease of comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| DMSO | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| pH 7.4 Buffer | 37 | Experimental Value | Experimental Value |
Table 2: Template for Reporting Experimental Solubility Data.
Causality and Mechanistic Insights
The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[19] For 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, the following factors are key:
-
Polarity: The presence of a nitro group, a hydroxyl group, a methoxy group, and a fluorine atom contribute to the overall polarity of the molecule. This will favor its dissolution in polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring, the oxygen atoms of the nitro and methoxy groups, and the ether linkage can all act as hydrogen bond acceptors.[20] This capacity for hydrogen bonding is a major determinant of solubility in protic solvents like alcohols.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Molecules with strong intermolecular interactions in their solid state will generally have lower solubility. The planar aromatic rings in the structure of this compound may lead to efficient crystal packing, which could negatively impact solubility.
Conclusion
While a definitive solubility profile for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline awaits empirical determination, a thorough analysis of its structure provides a strong basis for prediction. It is anticipated to be highly soluble in DMSO and to exhibit good to moderate solubility in polar organic solvents. The provided experimental protocols offer a robust framework for researchers to obtain accurate and reliable solubility data, a critical step in advancing this compound through the drug discovery and development pipeline.
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